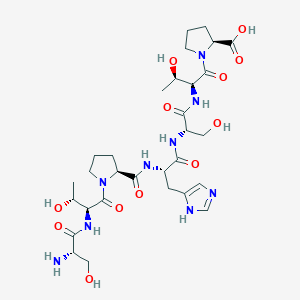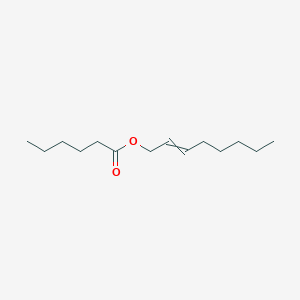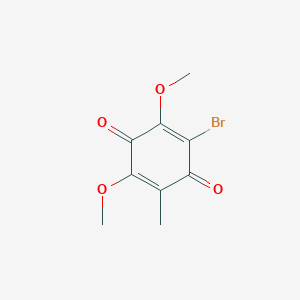
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
Méthodes De Préparation
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- typically involves the bromination of 2,5-dimethoxy-6-methyl-1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Analyse Des Réactions Chimiques
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities and reactivities.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key players in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- can be compared with other benzoquinones such as:
2,5-Dimethoxy-1,4-benzoquinone: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains a hexyl group instead of a methyl group, which affects its solubility and interaction with biological molecules.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior and biological effects.
These comparisons highlight the unique structural features of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- and its potential advantages in various applications.
Propriétés
Numéro CAS |
383179-83-7 |
|---|---|
Formule moléculaire |
C9H9BrO4 |
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
2-bromo-3,5-dimethoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9BrO4/c1-4-6(11)5(10)9(14-3)7(12)8(4)13-2/h1-3H3 |
Clé InChI |
VIXVABNGNPRFBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


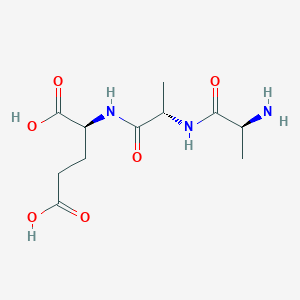
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
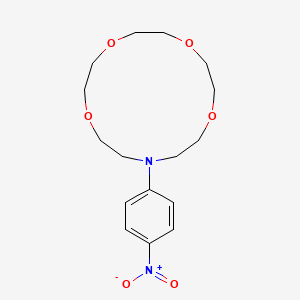
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
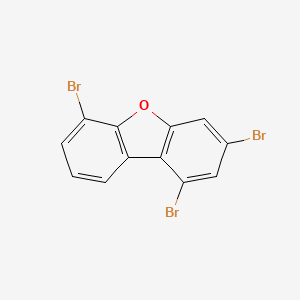
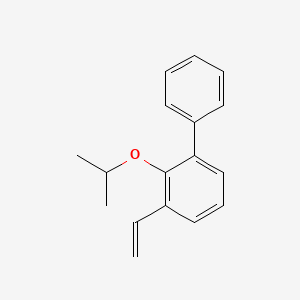
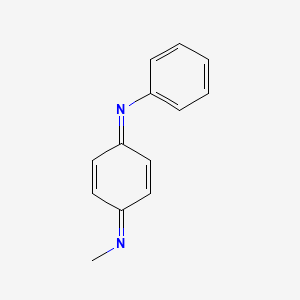
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
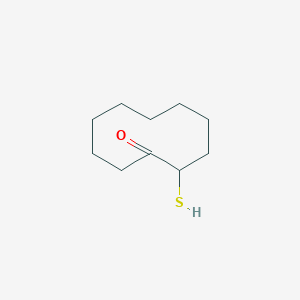
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
